molecular formula C18H10BrNO3 B080745 C.I. Disperse yellow 64 CAS No. 12223-86-8

C.I. Disperse yellow 64

Cat. No. B080745
CAS RN: 12223-86-8
M. Wt: 368.2 g/mol
InChI Key: DVBLPJWQXDCAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C.I. Disperse Yellow 64 is a type of dye with the molecular formula C18H10BrNO3 and a molecular weight of 368.18 . It is a quinoline-based compound and is also known as Disperse Yellow 64 or Latyl Yellow 3 GB . It is an orange-yellow powder that is soluble in sulfuric acid, acetone, and pyridine, but insoluble in water . It is primarily used for dyeing polyester and their blended fabrics .


Synthesis Analysis

The synthesis of C.I. Disperse Yellow 64 involves the condensation of 4-Bromo-2-methylquinolin-3-ol and Phthalic anhydride . A high-safety synthesis process has been developed which includes adding concentrated sulfuric acid into a reaction container, adding disperse yellow 54 while stirring, then dripping hydrobromic acid, and after finishing dripping, introducing ozone to perform bromination reaction while keeping the temperature of the reaction system at 30-70 ℃ .


Molecular Structure Analysis

The molecular structure of C.I. Disperse Yellow 64 is based on quinoline . The exact structure is 2-(4-Bromo-3-hydroxy-2-quinolyl)-1,3-indandione .


Physical And Chemical Properties Analysis

C.I. Disperse Yellow 64 is an orange-yellow powder . It is soluble in sulfuric acid, acetone, and pyridine, but insoluble in water . It has a molecular weight of 368.18 .

Safety And Hazards

C.I. Disperse Yellow 64 may cause an allergic skin reaction . Protective measures such as wearing suitable protective clothing, avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols are recommended . In case of exposure, it is advised to wash with plenty of water and seek medical help .

Future Directions

As with many other dyes, there are ongoing efforts to improve the safety and environmental impact of C.I. Disperse Yellow 64. For example, safer alternatives that achieve full color ranges for synthetic textiles are being explored . These alternatives must be compliant with the current ZDHC MRSL limits .

properties

IUPAC Name

2-(4-bromo-3-hydroxyquinolin-2-yl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrNO3/c19-14-11-7-3-4-8-12(11)20-15(18(14)23)13-16(21)9-5-1-2-6-10(9)17(13)22/h1-8,13,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBLPJWQXDCAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C(=C3O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044503
Record name C.I. Disperse Yellow 64
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Disperse yellow 64

CAS RN

10319-14-9, 12223-86-8
Record name Disperse Yellow 64
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10319-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Disperse Yellow 64
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010319149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Disperse Yellow 64
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.